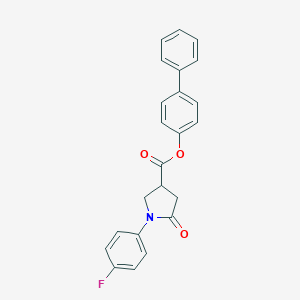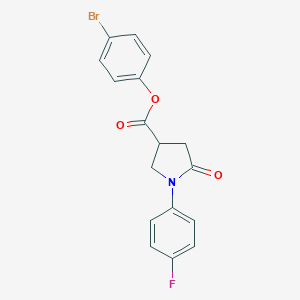![molecular formula C22H24N2O4 B271076 N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as MDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MDMP belongs to the class of pyrrolidine carboxamides and is known for its diverse pharmacological properties.
作用機序
The exact mechanism of action of MDMP is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. MDMP has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
MDMP has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MDMP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
実験室実験の利点と制限
MDMP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, MDMP also has some limitations. The compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, the long-term safety of MDMP has not been fully established, which could limit its potential use in clinical settings.
将来の方向性
There are several areas of future research that could be pursued to further explore the potential applications of MDMP. One area of focus could be the development of novel drug delivery systems that utilize MDMP as a carrier molecule. Another area of focus could be the exploration of the compound's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to better understand the long-term safety and efficacy of MDMP in animal models and human clinical trials.
合成法
The synthesis of MDMP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing MDMP involves the condensation of 4-methylacetophenone with 2-methyl-1,3-dioxolane-4-carboxylic acid, followed by the reaction with pyrrolidine-3-carboxylic acid and N,N-dimethylformamide (DMF). The resulting product is then purified using chromatography techniques to obtain pure MDMP.
科学的研究の応用
MDMP has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. MDMP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
製品名 |
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C22H24N2O4 |
分子量 |
380.4 g/mol |
IUPAC名 |
N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-15-6-8-19(9-7-15)24-14-16(12-20(24)25)21(26)23-18-5-3-4-17(13-18)22(2)27-10-11-28-22/h3-9,13,16H,10-12,14H2,1-2H3,(H,23,26) |
InChIキー |
WWAQFESWBRQMPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4(OCCO4)C |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4(OCCO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)






